S-acetyldihydrolipoamide

Description

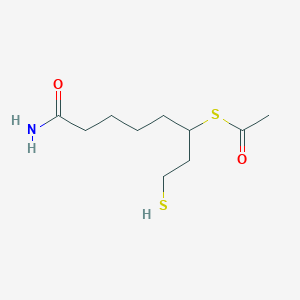

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2S2 |

|---|---|

Molecular Weight |

249.4 g/mol |

IUPAC Name |

S-(8-amino-8-oxo-1-sulfanyloctan-3-yl) ethanethioate |

InChI |

InChI=1S/C10H19NO2S2/c1-8(12)15-9(6-7-14)4-2-3-5-10(11)13/h9,14H,2-7H2,1H3,(H2,11,13) |

InChI Key |

ARGXEXVCHMNAQU-UHFFFAOYSA-N |

SMILES |

CC(=O)SC(CCCCC(=O)N)CCS |

Canonical SMILES |

CC(=O)SC(CCCCC(=O)N)CCS |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic Formation and Conversion Mechanisms of S Acetyldihydrolipoamide

Involvement in 2-Oxo Acid Dehydrogenase Multienzyme Complexes

S-acetyldihydrolipoamide is a central intermediate in the catalytic cycle of 2-oxo acid dehydrogenase multienzyme complexes. nih.gov These large protein assemblies are responsible for the oxidative decarboxylation of 2-oxo acids, such as pyruvate (B1213749), α-ketoglutarate, and the branched-chain α-keto acids derived from valine, leucine, and isoleucine. ebi.ac.uk These complexes are typically composed of three core enzymes: a 2-oxo acid dehydrogenase (E1), a dihydrolipoyl acyltransferase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). nih.govebi.ac.uk

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) is the most extensively studied of the 2-oxo acid dehydrogenase complexes and serves as the primary example of this compound's function. tuscany-diet.netwikipedia.org The PDC catalyzes the conversion of pyruvate into acetyl-CoA, a key substrate for the citric acid cycle and fatty acid synthesis. tuscany-diet.netnih.govnih.gov This multi-step reaction is a critical juncture in cellular metabolism. nih.gov

The formation of this compound occurs after the initial decarboxylation of pyruvate by the E1 component, pyruvate dehydrogenase. researchgate.net This reaction involves the cofactor thiamine (B1217682) pyrophosphate (TPP) and results in the formation of a hydroxyethyl-TPP intermediate. wikipedia.orgresearchgate.net The hydroxyethyl (B10761427) group is then transferred to the lipoamide (B1675559) cofactor, which is covalently attached to the E2 component, dihydrolipoyl transacetylase. nih.govnih.govacs.orgresearchgate.net This reductive acetylation of the lipoamide's disulfide bond results in the formation of this compound. researchgate.net

The key steps involving this compound within the PDC are:

Reductive Acetylation: The hydroxyethyl group from hydroxyethyl-TPP (on E1) is transferred to the oxidized lipoamide on E2, forming this compound and regenerating the TPP cofactor. wikipedia.orgnih.govnih.govacs.orgresearchgate.net

Acetyl Group Transfer: The acetyl group from this compound is then transferred to coenzyme A (CoA), forming acetyl-CoA and leaving the lipoamide in its reduced form, dihydrolipoamide. tuscany-diet.netnih.govnih.govacs.orgresearchgate.net

Re-oxidation: The dihydrolipoamide is subsequently re-oxidized by the E3 component, dihydrolipoyl dehydrogenase, using FAD as a cofactor, which in turn is re-oxidized by NAD⁺. nih.govnih.govacs.orgresearchgate.net

| Component | Function in PDC |

| Pyruvate Dehydrogenase (E1) | Decarboxylates pyruvate and transfers the resulting hydroxyethyl group to the lipoamide of E2. tuscany-diet.netwikipedia.org |

| Dihydrolipoyl Transacetylase (E2) | Accepts the hydroxyethyl group to form this compound and then transfers the acetyl group to Coenzyme A. tuscany-diet.netwikipedia.org |

| Dihydrolipoyl Dehydrogenase (E3) | Re-oxidizes the dihydrolipoamide on E2 to allow for another catalytic cycle. tuscany-diet.netwikipedia.org |

Other Relevant 2-Oxo Acid Dehydrogenase Complexes

The fundamental mechanism involving a lipoamide-bound acylated intermediate is conserved in other 2-oxo acid dehydrogenase complexes. nih.govebi.ac.uk The key difference lies in the substrate specificity of the E1 and E2 components.

α-Ketoglutarate Dehydrogenase Complex (KGDHC): This complex is a critical component of the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. In this complex, the analogous intermediate to this compound is S-succinyldihydrolipoamide. The dihydrolipoyl succinyltransferase (the E2 component of KGDHC) facilitates the transfer of the succinyl group to CoA.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKADHC): This complex is involved in the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine). It acts on the α-keto acids derived from these amino acids. The corresponding E2 component, a dihydrolipoyl transacylase, forms an S-acyldihydrolipoamide intermediate, where the acyl group is specific to the particular branched-chain α-keto acid being metabolized.

Dihydrolipoyl Transacetylase (E2 Component) Activity in this compound Synthesis

The dihydrolipoyl transacetylase (E2) component is central to the formation and subsequent reaction of this compound. tuscany-diet.netwikipedia.org It not only catalyzes the transfer of the acetyl group but also forms the structural core of the entire multienzyme complex. nih.govnih.govacs.orgresearchgate.net

Positional Specificity of Thiol Acetylation (e.g., 8-S position)

The lipoamide cofactor possesses two sulfur atoms, at the C6 and C8 positions of the lipoic acid moiety. Research has demonstrated that the acetylation reaction catalyzed by E2 exhibits positional specificity. The acetyl group is transferred to the sulfur atom at the 8-position (S8) of the dihydrolipoamide. nih.govnih.gov This was determined through experiments where the enzymatic product was trapped and analyzed using 1H NMR spectroscopy. nih.gov While the 8-S-acetyldihydrolipoamide is the initial enzymatic product, it can undergo isomerization to a mixture of 6-S and 8-S isomers in aqueous solution. nih.gov

Intermediate Transfer and Substrate Channeling within Multienzyme Complexes

A key feature of the 2-oxo acid dehydrogenase complexes is their ability to channel substrates between the active sites of the different enzyme components. nih.govnih.gov This is made possible by the "swinging arm" mechanism of the lipoamide cofactor, which is attached to the E2 component via a flexible linker. nih.gov

The long, flexible linker allows the lipoyl domain, carrying the this compound intermediate, to move between the active site of the E1 component where it is formed, the active site of the E2 component where it transfers the acetyl group to CoA, and the active site of the E3 component where the resulting dihydrolipoamide is re-oxidized. nih.govnih.gov This substrate channeling mechanism offers several advantages:

Increased local concentration of intermediates: By keeping the intermediates covalently bound to the complex, their effective concentration at the subsequent active sites is significantly increased.

Prevention of intermediate diffusion: It prevents the loss of reactive intermediates to the surrounding solvent or their consumption by competing enzymatic pathways.

Kinetic and mass spectrometric studies have provided evidence for inter-chain transfer of the acetyl groups within the E2 core, suggesting a sophisticated model of cooperation between the multiple E2 subunits. nih.govnih.govacs.orgresearchgate.net

Role of Lipoyl Domains (LDs) as Flexible Arms

The transfer of reaction intermediates between the spatially distinct active sites of the E1, E2, and E3 enzymes is facilitated by a unique structural feature of the E2 subunit: the lipoyl domain (LD). researchgate.netnih.gov The E2 subunit is a multidomain protein that, in addition to its catalytic core, possesses one or more N-terminal lipoyl domains. wikipedia.orgsci-hub.se These domains are connected to the rest of the protein by long, flexible linker regions that are characteristically rich in residues like alanine (B10760859) and proline, which impart significant conformational freedom. sci-hub.secore.ac.uk

This structural arrangement allows the lipoyl domains to function as "swinging arms". nih.govbiorxiv.orgpnas.org The lipoamide cofactor, attached to a specific lysine (B10760008) residue on the LD, can move over large distances, shuttling substrates between the different enzymatic centers of the complex. nih.govacs.orgresearchgate.net The process begins with the LD visiting the E1 active site to accept the hydroxyethyl group, which is converted to an acetyl group, forming this compound. nih.govbiorxiv.org The arm then swings to the catalytic domain of E2, where the acetyl group is transferred to CoA. biorxiv.org Finally, the now-reduced dihydrolipoyl arm moves to the E3 active site to be reoxidized, preparing it for the next catalytic cycle. acs.orgbiorxiv.org This mechanism of substrate channeling significantly enhances the catalytic efficiency of the complex by preventing the diffusion of intermediates into the bulk solvent and minimizing side reactions. researchgate.netnih.gov Studies have shown that the number of lipoyl domains can influence the mobility and efficiency of this process, with the three-domain arrangement in E. coli providing a high degree of mobility. core.ac.uk

Inter-chain and Intra-chain Acetyl Group Transfer Mechanisms

A key question in the function of the pyruvate dehydrogenase complex pertains to the mechanism of acetyl group transfer from the this compound on the lipoyl domain (LD) to coenzyme A at the catalytic domain (CD) of the E2 subunit. Two primary models have been proposed: an intra-chain mechanism, where the acetylated LD of a single E2 polypeptide chain interacts with the CD of the same chain, and an inter-chain mechanism, where the transfer occurs between the LD of one E2 chain and the CD of an adjacent E2 chain within the oligomeric core. acs.orgnih.govnih.gov

Research provides compelling evidence supporting the inter-chain acetyl transfer mechanism . acs.orgnih.govnih.govresearchgate.net These findings are derived from complementation experiments using genetically engineered mutants of the E. coli E2 component. nih.govnih.gov In these studies, two types of inactive E2 mutants were created: one incapable of being lipoylated (and thus could not form this compound) and another with a mutation in the active site of the catalytic domain, rendering it unable to process the acetyl group. acs.orgnih.gov When these two populations of mutant proteins were mixed, a significant restoration of acetyl-CoA formation was observed. nih.gov This recovery of function could only occur if the functional, acetylated LD from the catalytically-dead mutant transferred its acetyl group to the functional CD of the lipoylation-deficient mutant. Both kinetic assays and direct mass spectrometric analysis of acetyl-CoA production have confirmed this inter-chain transfer. nih.govnih.gov This model provides a functional rationale for the assembly of E2 subunits into trimers, which form the fundamental building blocks of the 24-mer cubic core in bacterial PDC. nih.govnih.govresearchgate.net

Table 2: Comparison of Acetyl Group Transfer Mechanisms

| Feature | Intra-chain Transfer | Inter-chain Transfer |

|---|---|---|

| Definition | Acetyl group is transferred from the LD to the CD of the same E2 polypeptide chain. | Acetyl group is transferred from the LD of one E2 polypeptide chain to the CD of an adjacent E2 chain. acs.orgnih.gov |

| Structural Implication | Requires the flexible linker to fold back to allow interaction within a single chain. | Relies on the proximity of E2 chains within the assembled trimeric and oligomeric core structure. researchgate.net |

| Supporting Evidence | Hypothetical model. | Supported by kinetic and mass spectrometric data from complementation assays with E2 mutants. nih.govnih.gov |

Structural Biology and Molecular Interactions of S Acetyldihydrolipoamide

S-acetyldihydrolipoamide as a Covalently Bound Co-factor on Enzyme Subunits

This compound exists as a covalently bound intermediate on the E2 subunit (dihydrolipoamide acetyltransferase) of the pyruvate (B1213749) dehydrogenase complex. harvard.edunih.govportlandpress.com The lipoic acid moiety is attached to a specific lysine (B10760008) residue on the lipoyl domain of the E2 subunit through an amide bond, forming lipoamide (B1675559). researchgate.net This lipoamide is then reductively acetylated by the E1 component (pyruvate dehydrogenase) to form this compound. researchgate.netnih.gov

The E2 subunit is a multidomain protein, typically containing one to three lipoyl domains at its N-terminus, a peripheral subunit-binding domain (PSBD), and a C-terminal catalytic domain. nih.govnih.govresearchgate.net These domains are connected by flexible linker regions, often rich in proline and alanine (B10760859) residues, which allow the lipoyl domains to act as "swinging arms." nih.govbiorxiv.org This mobility is crucial for shuttling the acetyl group between the active sites of the E1, E2, and E3 (dihydrolipoamide dehydrogenase) components of the PDC. biorxiv.orgresearchgate.net

The reaction sequence within the PDC begins with the E1 enzyme catalyzing the decarboxylation of pyruvate and the subsequent reductive acetylation of the lipoamide on E2, forming this compound. researchgate.netnih.govresearchgate.net The flexible lipoyl arm then translocates the this compound intermediate to the active site of the E2 catalytic domain. wikipedia.org Here, the acetyl group is transferred to coenzyme A (CoA), producing acetyl-CoA and leaving the lipoyl moiety in its reduced dihydrolipoamide (B1198117) form. nih.govwikipedia.org Finally, the dihydrolipoamide is re-oxidized by the FAD-dependent E3 enzyme to regenerate the lipoamide for the next catalytic cycle. nih.govwikipedia.org

| Component | Function | Key Feature |

|---|---|---|

| E1 (Pyruvate Dehydrogenase) | Reductively acetylates lipoamide | Thiamine (B1217682) pyrophosphate (TPP)-dependent |

| E2 (Dihydrolipoamide Acetyltransferase) | Transfers acetyl group to CoA | Contains covalently bound lipoyl domains |

| E3 (Dihydrolipoamide Dehydrogenase) | Re-oxidizes dihydrolipoamide | FAD-dependent |

Protein-Ligand Interactions within Enzyme Active Sites

The transfer of the acetyl group from this compound to coenzyme A occurs within a long, ~30 Å channel at the active site of the E2 catalytic domain. wikipedia.org This active site is located at the interface between subunits of an E2 trimer. nih.govresearchgate.net The this compound intermediate enters this channel from the outside of the E2 core structure, while CoA enters from the opposite end, within the inner cavity of the core. nih.gov

Key conserved residues within the active site facilitate this reaction. A critical histidine residue is believed to act as a general base, catalyzing the transthiolacetylation. researchgate.netnih.gov Additionally, a highly conserved serine residue is involved in binding CoA and stabilizing the tetrahedral intermediate formed during the acetyl transfer reaction. nih.gov The proximity of the reactive terminal sulfurs of this compound and CoA near the catalytic histidine is essential for the efficient transfer of the acetyl group. nih.gov

In Escherichia coli, the active site at the interface of the E2 catalytic domain (E2pCD) involves highly conserved residues such as His602 and Ser550. nih.gov The structure of the Azotobacter vinelandii E2pCD in a ternary complex with CoA and dihydrolipoamide has provided a model for the positioning of these substrates within the active site channel. nih.gov

Architecture and Assembly of this compound-Generating Complexes

The pyruvate dehydrogenase complex is a massive molecular machine, with molecular weights ranging from 4 to 10 million daltons. nih.gov It is composed of multiple copies of the three core enzymes: E1, E2, and E3. nih.govwikipedia.org In eukaryotes, an additional component, the E3-binding protein (E3BP), is also present. wikipedia.orgabcam.com The central structural and mechanistic framework of the PDC is the core formed by the E2 component, or in eukaryotes, a combination of E2 and E3BP. wikipedia.orgportlandpress.com

The catalytic domains of the E2 subunits self-assemble into a large, symmetrical core. wikipedia.org The geometry of this core varies between species.

Cubic Symmetry: In many Gram-negative bacteria, such as E. coli and Azotobacter vinelandii, 24 E2 catalytic domains assemble into a core with octahedral (cubic) 432 symmetry. researchgate.netwikipedia.orgresearchgate.net This structure is formed by eight E2 trimers located at the vertices of a cube. wikipedia.orgwikipedia.org The outer diameter of this cubic core is approximately 160 Å, with openings of about 30 Å. nih.gov

Icosahedral/Dodecahedral Symmetry: In eukaryotes, Gram-positive bacteria (like Geobacillus stearothermophilus), and some Gram-negative bacteria, the E2 core is significantly larger, consisting of 60 E2 subunits arranged with icosahedral 532 symmetry. wikipedia.orgportlandpress.comnih.gov This forms a pentagonal dodecahedron shape. portlandpress.comgoogle.com The human E2 inner core has a maximum outer diameter of about 240 Å and a large central cavity. nih.gov The assembly is composed of 20 E2 trimers. portlandpress.comnih.gov

These core structures are formed by specific trimer-trimer interactions, often described as "knobs and sockets," mediated by a conserved C-terminal hydrophobic helix. researchgate.net However, in some bacteria like Mycobacteria, the E2p component exists only as a trimer and does not form higher-order assemblies due to a different orientation of this C-terminal helix. pnas.org

| Symmetry | Number of E2 Subunits | Example Organisms | Reference |

|---|---|---|---|

| Cubic (Octahedral) | 24 | E. coli, A. vinelandii | researchgate.netwikipedia.org |

| Icosahedral (Dodecahedral) | 60 | Eukaryotes, G. stearothermophilus | wikipedia.orgnih.gov |

The peripheral components of the PDC (E1 and E3) bind non-covalently to the central E2 core. nih.govrcsb.org The peripheral subunit-binding domain (PSBD) of the E2 subunit is responsible for these interactions. nih.govnih.gov

Bacterial PDC: In bacteria like E. coli, both E1 and E3 enzymes bind to the same PSBD on the E2 core. wikipedia.orgnih.gov Twelve E1 dimers and six E3 dimers typically bind to the 24-meric E2 core. researchgate.net

Eukaryotic PDC: The arrangement in eukaryotes is more complex due to the presence of the E3-binding protein (E3BP). wikipedia.org The E1 component binds to the PSBD of the E2 subunit, while the E3 component binds exclusively to the binding domain of E3BP. wikipedia.orgportlandpress.comresearchgate.net The human PDC core is a 60-subunit assembly, with current models suggesting a "substitution" model where E3BP molecules replace some E2 subunits within the icosahedral shell. nih.govportlandpress.com A widely supported model proposes a core of 48 E2 and 12 E3BP subunits. rcsb.orgnih.gov This core binds 20-30 E1 heterotetramers and 6-12 E3 homodimers. portlandpress.com The interaction between E1 and the E2-PSBD is strengthened by the presence of other E2 domains, indicating a cooperative assembly process. rcsb.org The binding of E3 to E3BP is mediated by their respective binding domains. portlandpress.com

Regulation of S Acetyldihydrolipoamide Metabolism and Associated Pathways

Allosteric Regulation of Pyruvate (B1213749) Dehydrogenase Complex Activity

The activity of the Pyruvate Dehydrogenase Complex (PDC) is subject to immediate, fine-tuned control by various effector molecules that signal the cell's energy status. vaia.com This allosteric regulation allows the complex to rapidly respond to changes in the concentrations of substrates and products. researchgate.net The enzymatic products, acetyl-CoA and NADH, serve as key allosteric inhibitors. researchgate.netlibretexts.org High ratios of [acetyl-CoA]/[CoA] and [NADH]/[NAD+] signify a high energy state, leading to the inhibition of the PDC to prevent the overproduction of these molecules. wikipedia.orgfrontiersin.org Conversely, substrates such as pyruvate and Coenzyme A (CoA), along with molecules indicating a low energy state like ADP and NAD+, act as allosteric activators, enhancing the flux through the enzyme. researchgate.netlibretexts.orgkhanacademy.org This regulation ensures that when energy is abundant, glucose and its precursors are spared, and when energy is needed, the pathway is activated. wikipedia.org

| Regulator | Effect on PDC Activity | Cellular Indication |

|---|---|---|

| Acetyl-CoA | Inhibitor | High energy status, product abundance wikipedia.orgresearchgate.net |

| NADH | Inhibitor | High energy status, reduced state wikipedia.orgresearchgate.net |

| ATP | Inhibitor | High energy status wikipedia.orgvaia.com |

| Pyruvate | Activator | Substrate availability libretexts.orgkhanacademy.org |

| Coenzyme A (CoA) | Activator | Low energy status, substrate availability researchgate.net |

| NAD+ | Activator | Low energy status, oxidized state researchgate.netlibretexts.org |

| ADP | Activator | Low energy status researchgate.net |

Post-Translational Modifications of Pyruvate Dehydrogenase Complex Components

Beyond allosteric control, the PDC is regulated by a more stable, covalent mechanism involving post-translational modifications (PTMs). nih.gov The most significant of these is the reversible phosphorylation of the pyruvate dehydrogenase (E1) component of the complex, a mechanism unique to eukaryotes. wikipedia.orgresearchgate.netpnas.org This modification is carried out by a dedicated family of enzymes known as pyruvate dehydrogenase kinases (PDKs) and is reversed by pyruvate dehydrogenase phosphatases (PDPs). wikipedia.orgpnas.org

Phosphorylation, which uses ATP, inactivates the PDC. wikipedia.orgvaia.com There are four known isoenzymes of PDK (PDK1-4) in mammals, which phosphorylate up to three specific serine residues on the E1α subunit. portlandpress.com These isoenzymes exhibit different tissue distributions and specificities for the phosphorylation sites, allowing for complex, tissue-specific regulation of PDC activity. nih.govportlandpress.com The activity of the kinases themselves is allosterically regulated; they are activated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, thus linking the covalent modification to the cell's metabolic state. wikipedia.orgtuscany-diet.net

Dephosphorylation is catalyzed by two main PDP isoforms (PDP1 and PDP2), which remove the phosphate (B84403) groups from E1 and restore the complex's activity. portlandpress.come-dmj.org PDP1 is a Ca2+-sensitive isoform, making PDC activity responsive to intramitochondrial calcium levels, which can signal increased energy demand. frontiersin.orge-dmj.org

In addition to phosphorylation, other PTMs such as acetylation and succinylation have been identified on PDC components, adding further layers of regulation. nih.gove-dmj.org For instance, Sirtuin 3 (SIRT3) can deacetylate and activate the E1α subunit and PDP1, thereby enhancing PDC activity. bmrat.orgbiomedpress.org Conversely, Sirtuin 4 (SIRT4) can decrease PDC activity. bmrat.orgbiomedpress.org

| Modification | Enzyme(s) | Target Component | Effect on PDC Activity |

|---|---|---|---|

| Phosphorylation | Pyruvate Dehydrogenase Kinases (PDK1-4) | E1α Subunit | Inhibition wikipedia.orgvaia.com |

| Dephosphorylation | Pyruvate Dehydrogenase Phosphatases (PDP1, PDP2) | E1α Subunit | Activation wikipedia.orgvaia.com |

| Deacetylation | Sirtuin 3 (SIRT3) | E1α Subunit, PDP1 | Activation biomedpress.org |

| Succinylation | - | PDC components | Increased activity bmrat.orgbiomedpress.org |

| Desuccinylation | Sirtuin 5 (SIRT5) | E1α Subunit | Inhibition e-dmj.org |

Feedback Inhibition Mechanisms Affecting Acetyl Group Flux

The flow of acetyl groups, originating from pyruvate and transiently carried by S-acetyldihydrolipoamide, is tightly controlled by feedback inhibition from the immediate products of the PDC reaction. tuscany-diet.net High concentrations of acetyl-CoA and NADH, which signal that the TCA cycle and electron transport chain are saturated, directly inhibit the complex. wikipedia.orglibretexts.orgfrontiersin.org

This feedback operates through multiple mechanisms. Acetyl-CoA directly inhibits the dihydrolipoyl transacetylase (E2) component, for which it is a product. tuscany-diet.net Similarly, NADH inhibits the dihydrolipoyl dehydrogenase (E3) component. tuscany-diet.net When the E2 and E3 components are inhibited by their respective products, they cannot process the intermediates from the E1 component. This leads to a backup in the reaction sequence, effectively decreasing the rate of pyruvate decarboxylation by E1. tuscany-diet.net

Furthermore, these product molecules exert indirect control by allosterically activating the PDKs. wikipedia.orgtuscany-diet.net Increased levels of acetyl-CoA and NADH stimulate PDK activity, leading to the phosphorylation and subsequent inactivation of the E1 subunit. wikipedia.orgtuscany-diet.net This dual mechanism of direct allosteric inhibition and indirect inhibition via covalent modification creates a robust system that prevents the accumulation of acetyl-CoA when it is not needed for energy production or biosynthesis, thereby precisely regulating the flux of carbon through this critical metabolic juncture. tuscany-diet.net

Advanced Research Methodologies for Studying S Acetyldihydrolipoamide

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopy provides a powerful lens through which the precise atomic and molecular properties of S-acetyldihydrolipoamide and its associated enzymes can be observed. These techniques are fundamental for understanding reaction mechanisms and structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in the structural elucidation of this compound, particularly in distinguishing between its potential isomers. The acetyl group of this compound can be bonded to either the sulfur atom at position 6 (6-S-acetyldihydrolipoamide) or position 8 (8-S-acetyldihydrolipoamide).

Research has utilized ¹H NMR to definitively identify the enzymatic product formed by the dihydrolipoyl transacetylase (E2) component of the pyruvate (B1213749) dehydrogenase complex (PDHc). nih.gov By comparing the NMR spectra of the enzymatic product with synthetically prepared and characterized isomers, studies have shown that the acetyl group is specifically transferred to the S8 position, forming 8-S-acetyldihydrolipoamide. nih.govacs.org The enzymatic product was trapped and analyzed at various time points, revealing that 8-S-acetyldihydrolipoamide is the initial product, which then undergoes progressive isomerization. nih.govacs.org These NMR analyses were critical in confirming that acetylation occurs at the 8-S position of the lipoyl groups bound to the enzyme. nih.gov

Table 1: Comparative ¹H NMR Chemical Shifts for this compound Isomers

| Isomer | Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 6-S-acetyldihydrolipoamide | C6-H | 3.64 (1H) | acs.org |

| 6-S-acetyldihydrolipoamide | C8-H₂ | 2.57 (2H) | acs.org |

| 8-S-acetyldihydrolipoamide | C6-H | 2.81 (m, 1H) | acs.org |

| 8-S-acetyldihydrolipoamide | C8-H₂ | 3.05 (m, 2H) | acs.org |

| 8-S-acetyldihydrolipoamide | Acetyl (CH₃) | 2.34 (s, 3H) | acs.org |

Mass spectrometry (MS) is a versatile tool used to identify and characterize this compound and the larger protein complexes in which it operates. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can identify this compound as an altered lipid signature in cells. frontiersin.org In the context of the pyruvate dehydrogenase complex, LC-Orbitrap MS/MS has been used to verify the identity and integrity of the isolated multienzyme complex. nih.gov

Determining the precise number of each subunit within a large multienzyme assembly is crucial for understanding its function. MS-based methods, often complemented by techniques like size-exclusion chromatography coupled to multi-angle light scattering (SEC-MALS), are used to determine the absolute stoichiometry of protein complexes. news-medical.net For the pyruvate dehydrogenase complex, where this compound is a key intermediate, the stoichiometry varies between organisms. In Escherichia coli, the core is formed by 24 copies of the dihydrolipoyl transacetylase (E2) subunit. nih.govportlandpress.com In contrast, the human PDHc core is a more complex assembly demonstrated to consist of 48 E2 copies and 12 copies of the E3-binding protein (E3BP). researchgate.net This detailed stoichiometric analysis is essential for building accurate models of how the this compound intermediate is shuttled between the active sites of the E1, E2, and E3 enzymes. researchgate.net

Table 2: Stoichiometry of the Pyruvate Dehydrogenase Complex (PDHc) Core

| Organism/Complex | E2 Subunit (Dihydrolipoyl Transacetylase) Copies | E3-Binding Protein (E3BP) Copies | Core Structure | Reference |

|---|---|---|---|---|

| Escherichia coli | 24 | 0 | Octahedral 24-mer | nih.govportlandpress.com |

| Human | 48 | 12 | Hetero-oligomeric 60-mer | researchgate.net |

| Gram-positive Bacteria | 60 | 0 | Dodecahedral 60-mer | portlandpress.com |

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins in their native state. nih.govnih.gov It measures the rate at which backbone amide protons exchange with deuterium (B1214612) when the protein is placed in a deuterated buffer. thermofisher.com Regions of the protein that are flexible or solvent-exposed will exchange protons more rapidly, while regions that are structured or involved in interactions are protected and exchange more slowly. nih.gov

This method is ideally suited to study the dynamic nature of the PDHc. The formation of this compound on the lipoyl domain of the E2 subunit induces conformational changes that are critical for the domain to move from the E1 active site to the E2 active site. HDX-MS can be used to map these changes, identifying specific regions of the E2 subunit that become more or less dynamic upon acetylation. thermofisher.comidexlab.com By comparing the deuterium uptake patterns of the apo-enzyme versus the acetylated form, researchers can gain insight into the allosteric effects and the mechanism of signal transduction across the complex. nih.gov

Mass Spectrometry (MS) Applications for Complex Characterization

Protein Stoichiometry and Complex Composition Analysis

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, allowing for the high-resolution visualization of large and dynamic macromolecular assemblies that are difficult to crystallize. nih.govnanoimagingservices.com The technique involves flash-freezing biological samples in vitreous ice, preserving them in a near-native hydrated state for imaging with an electron microscope. nih.govcreative-biostructure.com

Cryo-EM has been instrumental in revealing the architecture of the PDHc core. A 2021 study reported the cryo-EM structure of the native E. coli dihydrolipoyl transacetylase (E2) 24-mer core in its resting state. nih.gov This high-resolution structure provided unprecedented molecular details of the core's assembly and, crucially, revealed how the lipoyl domains interact with the catalytic domain at the active site. The structure shows a deep channel leading to the catalytic residues, and models how this compound enters this active site from the outside of the cubic core, while its reaction partner, coenzyme A, enters from the large solvent-accessible cavity inside the core. nih.gov This structural insight is critical for understanding the mechanism of substrate shuttling and the transfer of the acetyl group from this compound to coenzyme A. nih.gov

Table 3: Key Findings from Cryo-EM Analysis of the E. coli PDHc E2 Core

| Structural Feature | Description | Functional Implication | Reference |

|---|---|---|---|

| Core Assembly | 24-mer of dihydrolipoyl transacetylase (E2) forms a hollow cube with octahedral symmetry. | Provides the structural scaffold for the entire complex and positions the catalytic sites. | nih.gov |

| Active Site Channel | A deep channel containing catalytic residues (H603', D607', S551). | Guides substrates to the catalytic center for the transacetylase reaction. | nih.gov |

| Substrate Entry Paths | This compound enters from the outside of the cube; Coenzyme A enters from the inner cavity. | Reveals the mechanism of substrate insertion and product release, preventing substrate crossover. | nih.gov |

| Lipoyl Domain Interaction | Reveals how the mobile lipoyl domains interact with the E2 core at the active site. | Provides a structural basis for the 'swinging arm' model of substrate shuttling. | nih.gov |

Biochemical and Enzymatic Assay Development

The development of robust biochemical and enzymatic assays is fundamental to studying the formation and conversion of this compound. These assays allow for the kinetic characterization of the enzymes involved, such as dihydrolipoyl transacetylase (E2), and the confirmation of reaction products. portlandpress.comecmdb.ca

A typical assay for E2 activity involves incubating the purified enzyme with its substrates, dihydrolipoamide (B1198117) (or a lipoyl domain) and acetyl-CoA. nih.gov The reaction progress can be monitored by following the production of the other product, coenzyme A, often using a chromogenic reagent that reacts with the free thiol group. Alternatively, advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the substrate and product over time. researchgate.net The identity of the product, this compound, can be unequivocally confirmed by collecting the corresponding HPLC peak and analyzing it via mass spectrometry (ESI-MS) or NMR spectroscopy. nih.govresearchgate.net Such assays are crucial for determining enzyme kinetics, substrate specificity, and the effects of inhibitors or mutations on catalytic activity.

Quantitative Enzyme Activity Measurements

The quantitative analysis of enzyme activity related to this compound is fundamental to understanding its role in metabolism. Researchers employ specific assays to measure the kinetics and efficiency of enzymes that produce or consume this intermediate, primarily the dihydrolipoyl transacetylase (E2) component of the pyruvate dehydrogenase complex (PDHc).

One established method involves a kinetic study of the transacetylase-catalyzed reaction between acetyl-CoA and dihydrolipoamide. researchgate.net In this assay, a radioactive isotope, such as [1-¹⁴C]acetyl-CoA, is used as a substrate. The enzyme catalyzes the transfer of the radiolabeled acetyl group to dihydrolipoamide, forming [¹⁴C]this compound. researchgate.net The key to quantifying the enzyme's activity is the differential solubility of the product and substrate. The resulting radioactive this compound can be separated from the unreacted aqueous [1-¹⁴C]acetyl-CoA by extraction into an organic solvent like benzene. researchgate.net The radioactivity in the organic phase is then measured, providing a direct quantification of the enzyme's activity over time. researchgate.net This approach allows for detailed kinetic analyses, including the determination of initial velocities and the effects of inhibitors. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, has also been utilized to analyze the products of the enzymatic reaction. This technique can identify the specific isomer of this compound formed (8-S-acetyldihydrolipoamide), confirming the precise site of acetylation by the enzyme. nih.gov

Interactive Table: Methodologies for Quantifying Enzyme Activity Related to this compound

| Assay Type | Enzyme/Complex | Principle | Detection Method | Key Findings | Reference(s) |

| Radiochemical Assay | Dihydrolipoyl Transacetylase (E2) | Transfer of [1-¹⁴C]acetyl group from acetyl-CoA to dihydrolipoamide. | Scintillation counting of benzene-extracted [¹⁴C]this compound. | Allows for direct kinetic studies and determination of reaction mechanisms (e.g., Random Bi Bi). | researchgate.net |

| Spectrophotometric Assay | Pyruvate Dehydrogenase Complex (PDHc) | Measures the overall conversion of pyruvate to acetyl-CoA by monitoring the final electron acceptor. | Increased absorbance at 340 nm due to NADH production. | Provides a measure of the entire complex's activity, where this compound is a key intermediate. | nih.gov |

| NMR Spectroscopy | Dihydrolipoyl Transacetylase (E2) | Analysis of the chemical structure of the enzymatic product. | ¹H NMR analysis of the product after trapping with phenylmercuric hydroxide. | Confirmed that the enzymatic product is specifically 8-S-acetyldihydrolipoamide. | nih.gov |

Isotope Labeling Strategies for Pathway Tracing

Isotope labeling is a powerful methodology for tracing the metabolic fate of molecules in complex biological systems. By introducing atoms with a heavier, stable isotope (like ¹³C) into a precursor molecule, researchers can follow the path of these atoms as they are incorporated into downstream metabolites, including this compound. This provides direct evidence of active metabolic pathways in vivo and in vitro. nih.govbiorxiv.org

A significant application of this strategy is seen in cancer metabolism research, particularly using hyperpolarized [1-¹³C]pyruvate Magnetic Resonance Imaging (HP-¹³C-MRI). nih.gov In studies of prostate cancer, hyperpolarized [1-¹³C]pyruvate is administered to trace its metabolic fate within benign and malignant tissues. The pyruvate enters the mitochondria and is converted by the pyruvate dehydrogenase complex into acetyl-CoA, a process that involves the transient formation of this compound on the E2 component of the complex. nih.gov

By using mass spectrometry to analyze tissue samples after the infusion of the labeled pyruvate, researchers can detect the enrichment of ¹³C in various metabolites. The detection of increased enrichment in this compound within tumor epithelial cells provides direct evidence of heightened mitochondrial pyruvate oxidation. nih.gov This finding demonstrates that in these specific cancer cells, pyruvate is actively being channeled into the TCA cycle via the PDHc, a pathway in which this compound is an essential, covalently bound intermediate. nih.gov This type of stable isotope-resolved metabolomics (SIRM) allows for the unambiguous tracking of atoms through compartmentalized metabolic networks, revealing distinct metabolic phenotypes in different tissues. nih.govnih.gov

These strategies are not limited to ¹³C-pyruvate. Other labeled precursors can be used depending on the specific pathway being investigated. The general principle involves administering the stable isotope tracer, allowing it to be metabolized, and then using sensitive analytical techniques like mass spectrometry or NMR to identify and quantify the labeled downstream products. escholarship.orgnih.gov This approach has been crucial in confirming the reactivation of metabolic pathways, such as the TCA cycle, by demonstrating the functional lipoylation of PDH E2 subunits and subsequent processing of substrates. biorxiv.org

Interactive Table: Isotope Labeling Strategy for Tracing this compound Pathways

| Methodology | Tracer Molecule | Biological System | Analytical Technique | Objective | Key Finding | Reference(s) |

| Stable Isotope-Resolved Metabolomics (SIRM) | Hyperpolarized [1-¹³C]pyruvate | Human Prostate Cancer Tissue | Mass Spectrometry | To trace the metabolic fate of pyruvate in benign vs. malignant prostatic epithelium. | Increased enrichment of this compound in tumor cells, indicating enhanced mitochondrial pyruvate oxidation and TCA cycle activity. | nih.gov |

| Isotope Tracing Analysis | Isotope-labeled carbon sources | Human cell models (HEK293T) with genetic modifications | Mass Spectrometry | To verify the functional restoration of the TCA cycle by bacterial lipoate ligases. | Demonstrated that the enzymes directly lipoylate the E2 subunit of PDH, reactivating the pathway that forms this compound and acetyl-CoA. | biorxiv.org |

Biological and Physiological Contexts of S Acetyldihydrolipoamide Metabolism

Occurrence and Distribution Across Diverse Organisms (e.g., bacteria, eukaryotes)

S-acetyldihydrolipoamide is an integral part of core metabolism and is therefore found in a wide array of organisms, from prokaryotic bacteria to complex eukaryotes. wikipedia.orgresearchgate.net Its presence is intrinsically linked to the existence of the pyruvate (B1213749) dehydrogenase complex (PDC) and other related 2-oxoacid dehydrogenase complexes. wikipedia.org

In eukaryotes , including mammals, yeast, and plants, the PDC is located within the mitochondrial matrix. wikipedia.orgfiveable.me The eukaryotic PDC has a highly organized structure, typically featuring a core of 60 dihydrolipoamide (B1198117) acetyltransferase (E2) subunits arranged in an icosahedral shape. wikipedia.orgpnas.org This E2 core is the site of this compound generation and is essential for linking glycolysis in the cytoplasm to the citric acid cycle in the mitochondria. wikipedia.org The presence of this compound has been noted in various eukaryotic organisms and tissues, including the Manila clam (Ruditapes philippinarum) under heat stress and in porcine kidney grafts. mdpi.comfrontiersin.org

In bacteria , the PDC is found in the cytosol. wikipedia.org The structure of the bacterial PDC can vary. For instance, in Gram-negative bacteria like Escherichia coli, the E2 core is typically composed of 24 subunits with octahedral symmetry. researchgate.netmdpi.com In contrast, Gram-positive bacteria such as Bacillus stearothermophilus often have a 60-subunit icosahedral E2 core, similar to eukaryotes. wikipedia.org The fundamental reaction involving this compound remains the same, highlighting its conserved and vital role in bacterial energy metabolism. researchgate.net

The table below summarizes the key differences in the localization and structure of the complex responsible for this compound metabolism.

| Feature | Eukaryotes | Bacteria |

| Location | Mitochondrial Matrix wikipedia.orgfiveable.me | Cytosol wikipedia.org |

| E2 Core Structure | Typically 60 subunits (Icosahedral) wikipedia.orgpnas.org | 24 subunits (Octahedral) in Gram-negative; 60 subunits (Icosahedral) in Gram-positive wikipedia.orgresearchgate.netmdpi.com |

| Associated Proteins | E3 Binding Protein (E3BP) present wikipedia.org | E3BP absent |

Contribution to Cellular Energy Homeostasis and Metabolic Flux Control

This compound is at the heart of cellular energy homeostasis, acting as a critical link in the metabolic chain that converts carbohydrates into ATP. Its formation is a key step in the pyruvate dehydrogenase complex (PDC), which governs the entry of pyruvate-derived carbons into the tricarboxylic acid (TCA) cycle. ontosight.ainih.gov This control over the flux of metabolites is fundamental to meeting the cell's energy demands. nih.gov

The PDC reaction, which produces this compound as an intermediate, is a major regulatory point in metabolism. abcam.com By converting pyruvate to acetyl-CoA, the PDC commits glucose-derived carbon to either oxidation in the TCA cycle for energy production or to the synthesis of fatty acids and steroids. nih.gov The activity of the PDC, and thus the turnover of this compound, is tightly regulated by the energy state of the cell. High ratios of ATP/ADP and NADH/NAD+ inhibit the complex, signaling that energy levels are sufficient. wikipedia.org This regulation ensures that glucose is spared when alternative energy sources like fatty acids are available, a phenomenon crucial during states like fasting. abcam.com

Studies have shown that the levels of this compound can reflect the metabolic state of a cell or organism. For example, in porcine kidney grafts, lower levels of this compound were observed under normothermic perfusion compared to cold storage, suggesting maintained energy demand and metabolic activity. mdpi.com Conversely, under heat stress, the Manila clam showed a significant increase in this compound, indicating an adjustment in energy metabolism to cope with the stress. frontiersin.org The enzyme responsible for its formation, dihydrolipoamide acetyltransferase (E2), has been identified as a longevity factor, suggesting that enhancing the metabolic flux through the PDC can extend lifespan by improving metabolic fitness. nih.gov

Intersections with Major Metabolic Pathways

As a central metabolic intermediate, this compound is situated at a critical crossroads, directly connecting several major metabolic pathways. Its formation and consumption are part of the reaction sequence that links the breakdown of glucose and certain amino acids to the synthesis of fatty acids and the generation of energy through the TCA cycle. wikipedia.orgabcam.com

This compound is formally an intermediate in pyruvate metabolism. researchgate.net The pyruvate dehydrogenase complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate, which is generated from glucose via glycolysis or from the transamination of alanine (B10760859). nih.gov This reaction sequence proceeds through the formation of the this compound intermediate on the E2 subunit before the acetyl group is transferred to coenzyme A to form acetyl-CoA.

The connection to alanine and aspartate metabolism is primarily through pyruvate and TCA cycle intermediates. Alanine can be converted directly to pyruvate by alanine transaminase, providing a direct substrate for the PDC and subsequent this compound formation. nih.gov Aspartate can be converted to oxaloacetate, a TCA cycle intermediate, which can then be converted to pyruvate. This establishes an indirect link where the carbon skeletons of these amino acids can be channeled through the PDC.

This compound is a key metabolite that links the glycolytic pathway to the citric acid cycle. wikipedia.orgnih.gov The pyruvate produced at the end of glycolysis is transported into the mitochondria where the PDC converts it into acetyl-CoA, a reaction involving this compound. fiveable.me This step is a committed and irreversible step in glucose oxidation in most tissues. abcam.com

The PDC, and by extension this compound, serves as a gatekeeper that controls the metabolic fate of pyruvate. nih.gov When energy is needed, the flux through the PDC is high, channeling acetyl-CoA into the TCA cycle. However, the PDC is allosterically inhibited by acetyl-CoA and NADH, products of the reaction. wikipedia.org This product inhibition is crucial because it prevents the wasteful conversion of pyruvate to acetyl-CoA when the cell has sufficient energy. This regulation also impacts gluconeogenesis, the pathway for synthesizing glucose. By inhibiting the PDC, high levels of acetyl-CoA (often from fatty acid oxidation) favor the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, which is the first step in gluconeogenesis. abcam.com This ensures that when fatty acids are being burned for energy, glucose is synthesized and conserved.

The table below outlines the key metabolic pathways linked by the formation of this compound.

| Pathway | Connection to this compound Metabolism | Key Enzyme/Complex |

| Glycolysis | The end-product, pyruvate, is the initial substrate. wikipedia.orgwikipedia.org | Pyruvate Dehydrogenase Complex (PDC) |

| Citric Acid Cycle (TCA) | The final product, acetyl-CoA, is the primary fuel for the cycle. ontosight.ai | Pyruvate Dehydrogenase Complex (PDC) |

| Alanine Metabolism | Alanine is converted to pyruvate, a direct precursor. nih.gov | Alanine Transaminase |

| Fatty Acid Synthesis | Acetyl-CoA derived from this pathway is the building block for fatty acids. nih.govabcam.com | Acetyl-CoA Carboxylase |

| Gluconeogenesis | Regulation of the PDC influences the direction of pyruvate towards glucose synthesis. abcam.com | Pyruvate Carboxylase |

The metabolism of this compound is directly linked to fatty acid metabolism through the product of the PDC reaction, acetyl-CoA. wikipedia.orgabcam.com In conditions of energy surplus, when ATP levels are high, the acetyl-CoA generated via the PDC is not solely oxidized in the TCA cycle. Instead, it is transported out of the mitochondria (as citrate) and serves as the primary building block for the de novo synthesis of fatty acids in the cytosol. abcam.comdiva-portal.org This makes the PDC a crucial regulatory point for converting excess dietary carbohydrates into stored fat. abcam.com

Conversely, during fasting or prolonged exercise, fatty acid oxidation becomes a major source of acetyl-CoA. The resulting high levels of acetyl-CoA and NADH strongly inhibit the PDC, thereby preventing the oxidation of glucose and pyruvate. wikipedia.org This spares glucose for tissues that depend on it, such as the brain. abcam.com Therefore, the regulation of this compound turnover is central to the reciprocal control between carbohydrate and fatty acid metabolism.

Glycolysis and Gluconeogenesis Linkages

Redox Homeostasis and Oxidative Stress Implications at the Molecular Level

The dihydrolipoamide moiety of the E2 subunit, from which this compound is formed, is itself a redox-active molecule. It contains two thiol groups that can undergo oxidation and reduction. The re-oxidation of dihydrolipoamide back to lipoamide (B1675559) is catalyzed by the E3 component of the PDC, dihydrolipoamide dehydrogenase, which uses FAD as a cofactor and ultimately reduces NAD+ to NADH. wikipedia.org

Q & A

Q. What is the role of S-acetyldihydrolipoamide in mitochondrial enzyme complexes?

this compound acts as an intermediate in the pyruvate dehydrogenase complex (PDC), where it transfers acetyl groups from the E1 component (pyruvate decarboxylase) to the E2 component (dihydrolipoamide S-acetyltransferase). This step is critical for converting pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle . Methodologically, its participation is confirmed via assays measuring thioester formation using hydroxamate-based protocols or UV spectroscopy (absorption maxima at 232–245 nm characteristic of acyl thioesters) .

Q. How is this compound synthesized and characterized in vitro?

Enzymatic synthesis involves incubating dihydrolipoamide with acetyl-CoA (or acyl-CoA derivatives) in the presence of purified PDC or branched-chain α-keto acid dehydrogenase. Thin-layer chromatography (TLC) on cellulose sheets with tertiary amyl alcohol:formic acid:water (3:2:1 v/v) is used to separate and identify the product. UV spectroscopy further validates thioester formation .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s kinetic behavior across enzyme systems?

Discrepancies in reaction rates or substrate specificity (e.g., between pyruvate dehydrogenase and branched-chain α-keto acid dehydrogenase) may arise from differences in enzyme isoforms or assay conditions (e.g., pH, temperature, cofactor availability). To resolve these, researchers should:

- Use isotopic labeling (e.g., ¹⁴C-acetyl-CoA) to track reaction progress.

- Compare kinetic parameters (, ) across purified enzyme systems under standardized conditions.

- Analyze structural variations in E2 components via X-ray crystallography or cryo-EM .

Q. What advanced analytical techniques validate this compound’s stability and reactivity in complex mixtures?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular integrity. For instance:

Q. How do regulatory mechanisms (e.g., phosphorylation) impact this compound-dependent catalysis?

Phosphorylation of the E1 component by pyruvate dehydrogenase kinase inhibits PDC activity, reducing this compound production. To study this:

- Employ phospho-specific antibodies or ³²P-labeling to monitor E1 phosphorylation.

- Use kinase/phosphatase inhibitors (e.g., dichloroacetate) to modulate activity in cell lysates.

- Correlate phosphorylation status with acetyl-CoA levels via LC-MS .

Q. What methodological challenges arise when quantifying this compound in cellular extracts?

Key challenges include its labile thioester bond and low abundance. Solutions involve:

- Rapid quenching of metabolism (e.g., cold methanol extraction).

- Derivatization with iodoacetamide to stabilize thioesters.

- Sensitive detection via LC-MS/MS with multiple reaction monitoring (MRM) .

Theoretical and Mechanistic Questions

Q. How can computational modeling predict this compound’s interactions within multi-enzyme complexes?

Molecular docking and molecular dynamics (MD) simulations can map binding interfaces between E2’s lipoyl domains and this compound. Key parameters include:

Q. What cross-disciplinary approaches link this compound to metabolic disorders?

Defects in PDC components (e.g., E2 mutations) cause lactic acidosis and neurological impairments. Research strategies include:

- Metabolomic profiling of patient fibroblasts to correlate this compound levels with disease severity.

- CRISPR-Cas9 knock-in models to study mutation-specific effects on enzyme kinetics .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound assay results across laboratories?

Standardize protocols for:

Q. What validation criteria ensure analytical methods for this compound are robust?

Follow ICH guidelines for:

- Linearity (R² > 0.99 across 1–100 µM).

- Precision (intra-day CV < 5%).

- Recovery rates (85–115% in spiked matrices).

- Limit of detection (LOD < 0.1 µM via MRM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.